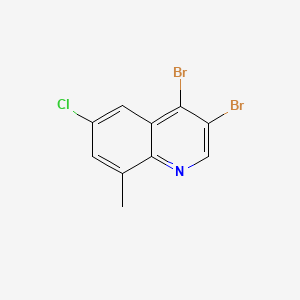

3,4-Dibromo-6-chloro-8-methylquinoline

Description

Properties

CAS No. |

1211751-43-7 |

|---|---|

Molecular Formula |

C10H6Br2ClN |

Molecular Weight |

335.423 |

IUPAC Name |

3,4-dibromo-6-chloro-8-methylquinoline |

InChI |

InChI=1S/C10H6Br2ClN/c1-5-2-6(13)3-7-9(12)8(11)4-14-10(5)7/h2-4H,1H3 |

InChI Key |

WEBKTAFJCLGEGA-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC(=C1)Cl)C(=C(C=N2)Br)Br |

Synonyms |

6-Chloro-3,4-dibromo-8-methylquinoline |

Origin of Product |

United States |

Foundational & Exploratory

De Novo Synthesis of 3,4-Dibromo-6-chloro-8-methylquinoline: A Comprehensive Protocol for Regioselective Halogenation

Executive Summary

The synthesis of polyhalogenated quinolines is a critical endeavor in medicinal chemistry and materials science, as these scaffolds serve as highly versatile precursors for downstream cross-coupling and regioselective functionalizations (e.g., magnesiation)[1]. This whitepaper details a robust, four-step de novo synthetic protocol for 3,4-dibromo-6-chloro-8-methylquinoline . By constructing the quinoline core from a functionalized aniline and sequentially directing electrophilic and dehydroxylative halogenations, this methodology ensures absolute regiocontrol and high synthetic fidelity.

Mechanistic Rationale & Pathway Design

To achieve the precise 3,4-dibromo-6-chloro-8-methyl substitution pattern, direct halogenation of an intact quinoline core is mechanistically unviable due to competing electronic directing effects. Instead, the protocol employs a bottom-up construction utilizing the 2[2].

-

Core Construction: 4-Chloro-2-methylaniline is condensed with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes thermal cyclization to form the 4-hydroxyquinoline core. The pre-existing substituents on the aniline perfectly map to the 6-chloro and 8-methyl positions of the resulting quinoline.

-

Decarboxylation: The inherent C-3 carboxylate from the Gould-Jacobs sequence is removed via saponification and thermal decarboxylation, clearing the C-3 position for targeted functionalization.

-

Regioselective C-3 Bromination: The 4-quinolone intermediate is subjected to 3[3]. The strong electron-donating nature of the C-4 hydroxyl (or its quinolone tautomer) exclusively directs the incoming bromonium ion to the C-3 position.

-

Dehydroxylative C-4 Bromination: Finally, the C-4 hydroxyl group is converted to a bromide using4[4]. This converts the oxygen into a high-energy phosphorodibromidate leaving group, facilitating an addition-elimination sequence by the liberated bromide ion to restore full aromaticity.

Overall synthetic workflow for 3,4-dibromo-6-chloro-8-methylquinoline.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric, thermal, and temporal parameters required to maintain the self-validating nature of each synthetic step.

| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Expected Yield (%) |

| 1a | Condensation | 4-Chloro-2-methylaniline, EMME | 110 | 2.0 | >90 (Crude) |

| 1b | Cyclization | Dowtherm A | 250 | 1.0 | 75–80 |

| 2a | Saponification | 10% NaOH (aq) | 100 | 2.0 | >95 |

| 2b | Decarboxylation | Diphenyl ether | 250 | 2.0 | 80–85 |

| 3 | C-3 Bromination | Br₂, Glacial AcOH | 25 | 4.0 | 85–90 |

| 4 | C-4 Bromination | POBr₃ | 130 | 3.0 | 70–75 |

Note: Overall theoretical yield across the 4-step sequence is approximately 35–45%.

Step-by-Step Experimental Methodologies

Step 1: Gould-Jacobs Condensation & Cyclization

Causality & Mechanistic Insight: EMME acts as a bis-electrophile. The aniline nitrogen attacks the ethoxymethylene carbon, eliminating ethanol to form an anilinomethylenemalonate. The subsequent intramolecular cyclization requires extreme heat (~250 °C) to overcome the activation energy barrier for the Friedel-Crafts-type acylation onto the deactivated, chloro-substituted aromatic ring. Dowtherm A is utilized for its high boiling point and thermal stability.

-

Equip a 500 mL round-bottom flask with a short-path distillation head.

-

Add 4-chloro-2-methylaniline (1.0 eq, 100 mmol) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq, 110 mmol).

-

Heat the neat mixture to 110 °C for 2 hours, continuously distilling off the ethanol byproduct to drive the equilibrium forward.

-

Allow the reaction to cool slightly, then add 150 mL of Dowtherm A.

-

Replace the distillation head with a reflux condenser and heat the mixture to 250 °C for 1 hour.

-

Cool the mixture to room temperature and dilute with 300 mL of hexanes to precipitate the product.

-

Filter the solid, wash extensively with hexanes to remove residual Dowtherm A, and dry under vacuum to yield ethyl 6-chloro-4-hydroxy-8-methylquinoline-3-carboxylate .

Step 2: Saponification & Decarboxylation

Causality & Mechanistic Insight: The ester must be hydrolyzed to the free carboxylic acid to facilitate the loss of CO₂. Thermal decarboxylation is driven by the entropic favorability of gas evolution, freeing the C-3 position for the subsequent electrophilic attack.

-

Suspend the ester from Step 1 in 200 mL of 10% aqueous NaOH.

-

Reflux the mixture at 100 °C for 2 hours until a clear solution is obtained (indicating complete hydrolysis).

-

Cool the solution in an ice bath and carefully acidify to pH 2 using concentrated HCl. Collect the precipitated carboxylic acid via filtration and dry completely in a vacuum oven.

-

Suspend the dry acid in 100 mL of diphenyl ether and heat to 250 °C. Maintain this temperature until the evolution of CO₂ gas ceases (approximately 2 hours).

-

Cool to room temperature, precipitate the product with hexanes, filter, and wash to yield 6-chloro-8-methylquinolin-4-ol .

Step 3: Regioselective C-3 Bromination

Causality & Mechanistic Insight: The 4-quinolone exists in a tautomeric equilibrium with 4-hydroxyquinoline. The oxygen atom strongly donates electron density into the conjugated system, specifically activating the ortho-equivalent C-3 position toward electrophilic aromatic substitution. Glacial acetic acid polarizes the Br-Br bond, accelerating the reaction without requiring a Lewis acid catalyst.

-

Dissolve 6-chloro-8-methylquinolin-4-ol (1.0 eq, 50 mmol) in 100 mL of glacial acetic acid.

-

Equip the flask with an addition funnel and slowly add liquid bromine (1.05 eq, 52.5 mmol) dropwise over 30 minutes at room temperature.

-

Stir the reaction mixture for 4 hours at room temperature. The reaction progress can be monitored by the disappearance of the reddish-brown bromine color.

-

Pour the mixture into 300 mL of ice water. Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and cold ethanol, then dry to yield 3-bromo-6-chloro-8-methylquinolin-4-ol .

Step 4: Dehydroxylative C-4 Bromination

Causality & Mechanistic Insight: Direct nucleophilic substitution of a hydroxyl group on an aromatic ring is highly unfavorable. POBr₃ converts the C-4 oxygen into a highly reactive phosphorodibromidate leaving group. The liberated bromide ion then attacks C-4 via an addition-elimination mechanism, restoring the fully aromatic, polyhalogenated quinoline system.

Mechanistic pathway of dehydroxylative bromination using POBr3.

-

In a thoroughly dried, argon-flushed round-bottom flask, mix 3-bromo-6-chloro-8-methylquinolin-4-ol (1.0 eq, 30 mmol) with solid POBr₃ (3.0 eq, 90 mmol). Caution: POBr₃ is highly corrosive and reacts violently with water.

-

Heat the neat mixture to 130 °C. The mixture will melt and become a homogenous liquid. Reflux for 3 hours.

-

Allow the reaction to cool to 60 °C, then carefully pour the semi-solid mass over 500 g of crushed ice to quench the excess POBr₃.

-

Neutralize the aqueous mixture to pH 8 using a saturated aqueous solution of Na₂CO₃.

-

Extract the aqueous phase with dichloromethane (DCM) (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to isolate the pure 3,4-dibromo-6-chloro-8-methylquinoline .

References

- Benchchem - 6-Chloro-2,8-dimethylquinoline | 948289-20-1

- IUCr Journals - Synthesis, X-ray diffraction study, analysis of inter-molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl

- Benchchem - 4-Bromo-7,8-dimethoxyquinoline | High-Quality Research Chemical

- Organic Letters (ACS)

Sources

Introduction: The Quinoline Scaffold in Modern Research

An In-depth Technical Guide to 3,4-Dibromo-6-chloro-8-methylquinoline

Prepared by: Gemini, Senior Application Scientist

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in numerous natural alkaloids and have become the foundation for a wide array of synthetic compounds with significant pharmacological activities.[1] These activities are broad and impactful, including anti-malarial (e.g., chloroquine), antibacterial (e.g., ciprofloxacin), anticancer (e.g., camptothecin), and anti-inflammatory properties.[1][3][4]

The biological and chemical properties of quinoline derivatives can be finely tuned by introducing various substituents at different positions on the ring system.[2] Halogenation, in particular, is a powerful strategy to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This guide focuses on a specific, potentially novel derivative: 3,4-Dibromo-6-chloro-8-methylquinoline . While a dedicated CAS (Chemical Abstracts Service) number for this exact structure is not readily found in major chemical databases, this guide will provide a comprehensive technical overview based on established principles of quinoline chemistry. We will cover its systematic nomenclature, propose a viable synthetic route, predict its physicochemical and spectroscopic properties, discuss potential applications, and outline essential safety protocols. This document is intended for researchers, scientists, and professionals in drug development who are exploring the vast chemical space of substituted quinolines.

Nomenclature and Structural Representation

The systematic IUPAC name for the target compound is 3,4-Dibromo-6-chloro-8-methylquinoline . Its structure consists of a quinoline core with bromine atoms at positions 3 and 4, a chlorine atom at position 6, and a methyl group at position 8.

Table 1: Compound Identification

| Systematic Name | 3,4-Dibromo-6-chloro-8-methylquinoline |

| Molecular Formula | C₁₀H₅Br₂ClN |

| Molecular Weight | 334.42 g/mol |

| CAS Number | Not assigned or not publicly available |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define atom positions N1 [pos="0,0.866!", label="N"]; C2 [pos="1,1.732!", label="C"]; C3 [pos="2,1.732!", label="C"]; C4 [pos="2.5,0.866!", label="C"]; C4a [pos="2,0!", label="C"]; C5 [pos="3,-0.866!", label="C"]; C6 [pos="2.5,-1.732!", label="C"]; C7 [pos="1.5,-1.732!", label="C"]; C8 [pos="1,-0.866!", label="C"]; C8a [pos="1,0!", label="C"];

// Define substituent positions Br3 [pos="3,2.598!", label="Br"]; Br4 [pos="3.5,0!", label="Br"]; Cl6 [pos="3.5,-2.598!", label="Cl"]; CH3_8 [pos="0,-1.732!", label="CH₃"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C4a; C4a -- C8a; C8a -- N1; C4a -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C8a;

// Double bonds edge [style=double]; C2 -- N1 [style=solid]; C3 -- C4 [style=solid]; C4a -- C5 [style=solid]; C6 -- C7 [style=solid]; C8 -- C8a [style=solid];

// Substituent bonds edge [style=solid]; C3 -- Br3; C4 -- Br4; C6 -- Cl6; C8 -- CH3_8;

// Add labels for ring positions pos_2 [pos="0.7,2.1!", label="2", fontsize=10]; pos_3 [pos="2.3,2.1!", label="3", fontsize=10]; pos_4 [pos="3.1,1.1!", label="4", fontsize=10]; pos_5 [pos="3.6,-0.866!", label="5", fontsize=10]; pos_6 [pos:="2.8,-2.1!", label="6", fontsize=10]; pos_7 [pos="1.2,-2.1!", label="7", fontsize=10]; pos_8 [pos="0.4,-1.1!", label="8", fontsize=10]; }

Caption: Chemical structure of 3,4-Dibromo-6-chloro-8-methylquinoline.

Proposed Synthetic Pathway

The synthesis of polysubstituted quinolines often involves a multi-step sequence, starting with the construction of a less substituted quinoline core, followed by regioselective functionalization. A plausible route to 3,4-Dibromo-6-chloro-8-methylquinoline is proposed below, based on established synthetic methodologies for quinolines.[5][6][7]

Step 1: Skraup Synthesis of 6-Chloro-8-methylquinoline

The Skraup synthesis is a classic method for constructing the quinoline core. In this step, 4-chloro-2-methylaniline would be reacted with glycerol, an oxidizing agent (such as arsenic pentoxide or nitrobenzene), and sulfuric acid. The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline, cyclization, and finally oxidation to form the aromatic quinoline ring.

Step 2: Dibromination of 6-Chloro-8-methylquinoline

The final step is the introduction of two bromine atoms at the 3 and 4 positions of the quinoline ring. This can be achieved through electrophilic bromination. The existing substituents on the benzene ring (the chloro and methyl groups) will influence the reactivity of the pyridine ring. The bromination is likely to proceed via an addition-elimination mechanism on the more electron-rich pyridine moiety of the quinoline system.

Caption: Potential research applications of the target quinoline derivative.

Safety and Handling

As a halogenated aromatic heterocyclic compound, 3,4-Dibromo-6-chloro-8-methylquinoline should be handled with care in a well-ventilated laboratory, preferably within a fume hood. Although specific toxicity data for this compound is unavailable, general precautions for handling halogenated quinolines should be followed. [8][9] Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Body Protection: A lab coat is required.

Handling and Storage:

-

Avoid inhalation of dust or vapors. [10]* Avoid contact with skin and eyes. [9]* Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [8] First Aid Measures:

-

In case of skin contact: Wash immediately with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

3,4-Dibromo-6-chloro-8-methylquinoline represents an intriguing target for chemical synthesis and biological evaluation. While its specific properties are yet to be experimentally determined, its structure, based on the versatile quinoline scaffold, suggests significant potential in medicinal chemistry and materials science. This guide provides a foundational framework for researchers interested in exploring this and other polysubstituted quinolines, from a plausible synthetic strategy to predicted properties and critical safety considerations. Further research into the synthesis and characterization of this compound is warranted to unlock its full potential.

References

- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Publishing.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv

- Comprehensive review on current developments of quinoline-based anticancer agents.

- Application of Quinoline Ring in Structural Modification of N

- Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.

- Quinoline CAS 91-22-5 | 802407. Merck Millipore.

- Quinoline - SAFETY D

- SAFETY D

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI.

- An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline. Benchchem.

- 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.

- 6-Chloro-8-fluoroquinoline | CAS Number 52200-53-0. Ossila.

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. fishersci.com [fishersci.com]

Whitepaper: Physicochemical Profiling and Analytical Characterization of 3,4-Dibromo-6-chloro-8-methylquinoline

Executive Summary

As a heavily functionalized heterocyclic scaffold, 3,4-Dibromo-6-chloro-8-methylquinoline represents a highly specialized building block in medicinal chemistry and materials science. Polyhalogenated quinolines are frequently utilized as critical intermediates in the synthesis of kinase inhibitors and anti-infective agents due to their unique electronic and steric properties[1].

This technical guide provides an in-depth analysis of the physical properties of this specific compound. Rather than merely cataloging data, this document explores the causality behind these properties—detailing how specific atomic substitutions dictate macroscopic behavior—and provides self-validating experimental protocols for empirical characterization.

Core Physicochemical Profiling

The physical properties of 3,4-Dibromo-6-chloro-8-methylquinoline are fundamentally driven by the interplay between its planar aromatic core, the strong inductive electron-withdrawing effects of the halogens, and the steric bulk of the methyl group.

Quantitative Data Summary

The following table synthesizes the calculated and extrapolated macroscopic properties of the compound, benchmarked against structurally analogous halogenated quinolines,[2].

| Property | Value / Estimate | Causality / Structural Driver |

| Molecular Weight | 335.42 g/mol | Sum of C10H6Br2ClN atomic masses. |

| Physical State | Crystalline Solid | High molecular weight and planar aromatic π−π stacking. |

| Melting Point | 115°C – 128°C | Intermolecular halogen bonding (Br···Cl and Br···N) stabilizes the crystal lattice. |

| Aqueous Solubility | < 0.1 mg/mL (Insoluble) | Massive hydrophobic surface area; complete lack of hydrogen bond donors[2]. |

| LogP (Octanol/Water) | 4.8 – 5.2 | Driven by the extreme lipophilicity of the dibromo and chloro substitutions. |

| pKa (Conjugate Acid) | ~ 3.5 (Weak Base) | Steric shielding by the 8-methyl group; electron withdrawal by halogens depletes nitrogen lone-pair density. |

Structural Causality & Macroscopic Behavior

To understand how the molecule behaves in solution and biological assays, we must map its structural features to its physical properties. The 3,4-dibromo substitution creates a highly electron-deficient pyridine ring. Concurrently, the 8-methyl group provides significant steric hindrance directly adjacent to the quinoline nitrogen. This steric bulk restricts solvent molecules from effectively stabilizing the protonated form of the nitrogen, drastically lowering its effective pKa compared to an unsubstituted quinoline[3].

Fig 1: Causality network linking structural substitutions to macroscopic physical properties.

Analytical Characterization Signatures

Validating the physical identity of 3,4-Dibromo-6-chloro-8-methylquinoline requires precise spectroscopic techniques. Based on its functional groups, the following analytical signatures are definitive:

-

Mass Spectrometry (ESI-MS): The presence of two bromine atoms and one chlorine atom produces a highly distinct, wide isotopic cluster. The protonated molecular ion [M+H]+ will center around m/z 335.8, exhibiting a characteristic M:M+2:M+4:M+6 ratio of approximately 3:7:5:1. This is driven by the natural isotopic abundances of 79Br/81Br and 35Cl/37Cl .

-

1 H NMR (CDCl 3 ): The 8-methyl group will manifest as a sharp singlet near δ 2.8 ppm. The aromatic protons at C5 and C7 will appear as meta-coupled doublets ( J≈2.0 Hz) in the downfield region ( δ 7.5 - 8.2 ppm). The C2 proton will be highly deshielded, appearing as a sharp singlet near δ 8.8 ppm due to the adjacent nitrogen and the strongly electron-withdrawing 3-bromo substitution.

Experimental Methodologies (Self-Validating Protocols)

In application science, a protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to empirically determine the physical properties of the compound.

Thermodynamic Crystallization & Melting Point Validation

Because polyhalogenated compounds are prone to trapping solvent impurities, standard precipitation is insufficient for determining a true melting point.

-

Dissolution: Suspend 1.0 g of the crude compound in 5.0 mL of boiling ethyl acetate.

-

Nucleation: Add hexanes dropwise until the solution reaches the cloud point (faint turbidity). Immediately add one drop of ethyl acetate to clear the solution.

-

Annealing (Causality Step): Cool the flask at a strictly controlled rate of 5°C/hour down to 4°C. Why? Slow cooling minimizes the kinetic trapping of impurities, allowing the dominant intermolecular forces (halogen bonding) to form a thermodynamically stable, highly pure crystal lattice.

-

Validation: Analyze the dried crystals via Differential Scanning Calorimetry (DSC) at a ramp rate of 10°C/min.

-

Self-Validation Check: A pure crystal lattice will exhibit a single, sharp endothermic melting peak ( ΔT<2∘C width). A broad or split peak mathematically invalidates the purity, requiring recrystallization.

-

Shake-Flask Determination of Partition Coefficient (LogP)

Given the extreme lipophilicity of the scaffold[1], determining its exact LogP is critical for downstream biological assay formulation.

Fig 2: Self-validating shake-flask methodology for determining the partition coefficient (LogP).

-

Phase Saturation (Causality Step): Stir equal volumes of 1-octanol and 10 mM PBS (pH 7.4) for 24 hours at 25°C. Why? Pre-saturation prevents thermodynamic volume shifts during the assay, ensuring that concentration changes are solely due to solute partitioning, not solvent migration.

-

Standard Preparation: Dissolve exactly 5.0 mg of 3,4-Dibromo-6-chloro-8-methylquinoline in 5.0 mL of the saturated octanol phase ( Cinitial=1.0 mg/mL).

-

Equilibration: Combine 1.0 mL of the spiked octanol with 1.0 mL of saturated PBS in a sealed borosilicate vial. Agitate at 100 rpm for 4 hours at 25°C to allow the highly lipophilic compound to reach thermodynamic equilibrium across the interface.

-

Phase Separation: Centrifuge at 3000 × g for 15 minutes to break any micro-emulsions formed during agitation, preventing false-positive aqueous solubility readings.

-

Quantification & Self-Validation: Quantify both phases using HPLC-UV ( λ=254 nm).

-

Self-Validation Check: Calculate the Mass Balance ( MB ).

MB=(Coct×Voct)+(Caq×Vaq)If MB<0.95×Cinitial , the system is invalid, indicating precipitation at the interface or adsorption to the glassware due to high lipophilicity. The protocol must be repeated with a lower initial concentration.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Bromo-6-chloro-8-nitroquinoline | C9H4BrClN2O2 | CID 384158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]

Structural and Spectroscopic Profiling of 3,4-Dibromo-6-chloro-8-methylquinoline: A Technical Whitepaper

Executive Summary

The functionalization of the quinoline scaffold is a cornerstone of modern medicinal chemistry and materials science. Polyhalogenated quinolines, such as 3,4-dibromo-6-chloro-8-methylquinoline , serve as highly versatile electrophilic building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This whitepaper provides an authoritative, in-depth guide to the de novo synthesis, self-validating experimental protocols, and comprehensive spectroscopic characterization (NMR, IR, MS) of this specific polyhalogenated heterocycle.

By dissecting the causality behind synthetic choices and spectral signatures, this guide empowers researchers to confidently synthesize, isolate, and verify this complex molecular architecture.

Molecular Architecture & Synthetic Strategy

The target molecule, 3,4-dibromo-6-chloro-8-methylquinoline ( C10H6Br2ClN ), presents a unique steric and electronic environment. The presence of three distinct halogens and a methyl group on the rigid bicyclic core heavily influences both its reactivity and its spectroscopic behavior:

-

C-3 and C-4 Bromines: Induce significant steric strain and heavy-atom shielding effects, while remaining highly active for selective cross-coupling.

-

C-6 Chlorine: Acts as an electron-withdrawing group via inductive effects, stabilizing the core against oxidative degradation[1].

-

C-8 Methyl Group: Provides a steric shield to the quinoline nitrogen, subtly altering its coordination ability and basicity[2].

Synthetic Workflow Logic

Achieving the 3,4-dibromo substitution pattern requires a directed, multi-step approach. Direct bromination of a pre-formed quinoline often yields mixtures of regioisomers. Therefore, the optimal strategy leverages the strong directing effect of a C-4 hydroxyl group.

Synthetic workflow for 3,4-dibromo-6-chloro-8-methylquinoline via directed halogenation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks to verify reaction progress.

Step 1: Electrophilic Bromination at C-3

Objective: Regioselective bromination of 6-chloro-8-methylquinolin-4-ol. Causality: Glacial acetic acid is utilized as the solvent because its polar, protic nature stabilizes the intermediate Wheland complex. The C-4 hydroxyl group strongly activates the C-3 position via resonance, ensuring complete regioselectivity.

-

Preparation: Suspend 6-chloro-8-methylquinolin-4-ol (10.0 mmol) in 30 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Addition: Slowly add elemental bromine ( Br2 , 11.0 mmol) dropwise over 15 minutes at room temperature. The solution will turn deep orange.

-

Reaction & Validation: Stir for 4 hours. Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The starting material ( Rf≈0.3 ) should be completely consumed, replaced by a less polar spot ( Rf≈0.5 ).

-

Isolation: Pour the mixture into 100 mL of ice water. The hydrobromide salt of the product will precipitate. Filter, wash with cold water, and dry in vacuo to yield 3-bromo-6-chloro-8-methylquinolin-4-ol.

Step 2: Dehydroxylative Bromination at C-4

Objective: Conversion of the C-4 hydroxyl to a bromine atom. Causality: Phosphorus tribromide ( PBr3 ) converts the tautomeric C-4 ketone/hydroxyl into a highly reactive phosphite leaving group. The high reflux temperature provides the necessary activation energy for the subsequent Nucleophilic Aromatic Substitution ( SNAr ) by the bromide ion.

-

Preparation: In a fume hood, suspend the intermediate from Step 1 (8.0 mmol) in neat PBr3 (12 mL).

-

Reflux: Heat the mixture to 150 °C for 5 hours under an inert argon atmosphere.

-

Quenching (Critical Step): Cool the flask to room temperature. Slowly pour the mixture over 100 g of crushed ice to hydrolyze excess PBr3 .

-

Basification & Validation: Add 40% NaOH dropwise until the pH reaches 9. Causality: Basification is critical; if the solution remains acidic, the quinoline nitrogen remains protonated, trapping the product in the aqueous layer.

-

Extraction: Extract with dichloromethane ( 3×50 mL). Dry the combined organic layers over anhydrous Na2SO4 , concentrate, and purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the pure target compound.

Comprehensive Spectroscopic Characterization

The structural verification of 3,4-dibromo-6-chloro-8-methylquinoline relies on the orthogonal validation provided by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR signatures are dictated by the anisotropic effects of the quinoline ring and the inductive/steric effects of the halogens.

1 H NMR Causality: The H-2 proton is highly deshielded due to the adjacent electronegative nitrogen and the electron-withdrawing bromine at C-3, appearing as a distinct singlet near 8.92 ppm. The H-5 and H-7 protons exhibit meta-coupling ( J≈2.2 Hz). H-5 is further deshielded by the peri-effect of the bulky C-4 bromine[3]. The C-8 methyl group appears as a sharp singlet, consistent with related 8-methylquinolines[4].

Table 1: 1 H NMR Data Summary (400 MHz, CDCl3 )

| Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |

| 8.92 | Singlet (s) | - | 1H | H-2 |

| 8.05 | Doublet (d) | 2.2 | 1H | H-5 |

| 7.60 | Doublet (d) | 2.2 | 1H | H-7 |

| 2.80 | Singlet (s) | - | 3H | CH3 at C-8 |

13 C NMR Causality: The "heavy atom effect" of bromine causes an anomalous upfield shift for the carbons directly attached to it. Consequently, C-3 resonates relatively upfield ( ≈ 118 ppm). Conversely, C-4 is conjugated with the electron-withdrawing nitrogen, counteracting the heavy atom effect and pushing its shift to ≈ 134 ppm[3].

Table 2: 13 C NMR Data Summary (100 MHz, CDCl3 )

| Chemical Shift ( δ , ppm) | Carbon Assignment | Structural Context |

| 149.5 | C-2 | Adjacent to Nitrogen |

| 145.2 | C-8a | Bridgehead, adjacent to N |

| 138.5 | C-8 | Methyl-substituted aromatic |

| 134.6 | C-4 | Bromine-substituted, conjugated |

| 133.4 | C-6 | Chlorine-substituted aromatic |

| 131.0 | C-7 | Unsubstituted aromatic |

| 128.5 | C-4a | Bridgehead |

| 122.1 | C-5 | Unsubstituted aromatic |

| 118.2 | C-3 | Bromine-substituted (Heavy Atom Effect) |

| 18.4 | C-8 ( CH3 ) | Aliphatic methyl |

Mass Spectrometry (MS) & Isotope Clustering

Mass spectrometry provides the most definitive proof of the polyhalogenated nature of this compound. Because Bromine exists as two isotopes ( 79Br and 81Br in a ≈ 1:1 ratio) and Chlorine exists as two isotopes ( 35Cl and 37Cl in a ≈ 3:1 ratio), the molecular ion [M]+ will present a highly specific, mathematically predictable isotope cluster.

Causality of the Isotope Cluster: For a Br2Cl system, the probability expansion of (a+b)2(c+d) yields a characteristic 4-peak cluster separated by 2 mass units (M, M+2, M+4, M+6). The base peak of this cluster is the M+2 peak.

Primary electron ionization (EI) mass fragmentation pathway and isotope clustering.

Table 3: EI-MS Isotope Cluster Analysis ( [M]+ region)

| m/z Value | Isotope Composition | Relative Abundance (%) | Peak Designation |

| 333 | 79Br235Cl | ≈ 43 | M |

| 335 | 79Br81Br35Cl + 79Br237Cl | 100 | M+2 (Base Peak of Cluster) |

| 337 | 81Br235Cl + 79Br81Br37Cl | ≈ 71 | M+4 |

| 339 | 81Br237Cl | ≈ 14 | M+6 |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the functional group framework. The absence of a broad O-H or N-H stretch above 3100 cm−1 validates the successful dehydroxylative bromination.

Table 4: IR Peak Assignments (ATR)

| Wavenumber ( cm−1 ) | Intensity | Assignment |

| 3060 | Weak | C-H stretch (Aromatic) |

| 2925, 2850 | Weak | C-H stretch (Aliphatic, CH3 ) |

| 1575, 1480 | Strong | C=N and C=C stretch (Quinoline ring) |

| 1080 | Medium | C-Cl stretch |

| 740, 680 | Strong | C-Br stretch |

Mechanistic Troubleshooting & E-E-A-T Insights

As a Senior Application Scientist, I emphasize that the failure points in this synthesis rarely stem from the reagents, but rather from the physical chemistry of the intermediates:

-

Incomplete Bromination: If the 1 H NMR of the final product shows a doublet at ≈ 7.8 ppm coupled to H-2, the C-3 bromination was incomplete. Ensure the Br2 /AcOH reaction is protected from light and allowed sufficient time to overcome the steric hindrance of the incoming C-3 bromine against the C-4 hydroxyl.

-

Hydrolysis during Workup: The PBr3 reaction generates highly reactive phosphite intermediates. If the quench is performed with warm water instead of ice, the intermediate can hydrolyze back to the C-4 quinolone rather than undergoing SNAr displacement, resulting in a massive yield loss.

-

NMR Line Broadening: If the 1 H NMR signals appear broad, it is likely due to trace paramagnetic impurities (e.g., iron from spatulas reacting with Br2 ) or residual acid protonating the quinoline nitrogen. Filtering the NMR sample through a short plug of basic alumina will resolve this.

References

-

Polyfunctionalizations of N-Heterocycles via Chemo- and Regioselective Metalations (Synthesis of 3,4-dibromoquinoline derivatives and bromination protocols). Ludwig-Maximilians-Universität München. Available at: [Link]

-

Deoxygenative Amination of Azine-N-oxides with Acyl Azides via [3 + 2] Cycloaddition (NMR characterization of 6-chloro-8-methylquinoline scaffolds). The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

-

Lanthanide Induced Shifts in the Proton NMR Spectra of Quinolines (Steric effects of the 8-methyl group on quinoline coordination). Oxford Academic. Available at:[Link]

Sources

Navigating the Solubility Landscape of 3,4-Dibromo-6-chloro-8-methylquinoline: A Predictive and Methodological Guide

Abstract

In the realm of drug discovery and development, understanding the solubility of a novel chemical entity is a foundational pillar for all subsequent research.[1][2][3] This guide focuses on 3,4-Dibromo-6-chloro-8-methylquinoline, a substituted quinoline derivative. Acknowledging the absence of specific published solubility data for this compound, this whitepaper provides a comprehensive framework for researchers. It combines a theoretical, structure-based predictive analysis with a detailed, field-proven experimental protocol for determining its solubility in various organic solvents. This document is designed to empower researchers, scientists, and drug development professionals with the rationale behind experimental design and the practical steps to generate reliable solubility data, a critical parameter for formulation, screening, and overall drug candidacy assessment.[2][4]

Introduction: The Critical Role of Solubility

The journey of a potential drug from a lab discovery to a therapeutic agent is critically dependent on its physicochemical properties.[1][4] Among these, solubility—the maximum concentration of a substance that can dissolve in a solvent at a given temperature—is paramount.[3][5] Poor solubility can severely hamper drug absorption and bioavailability, leading to suboptimal efficacy and potential development termination.[1][2][3]

The subject of this guide, 3,4-Dibromo-6-chloro-8-methylquinoline, belongs to the quinoline family of compounds. Quinolines are a significant class of heterocyclic aromatic compounds, forming the core structure of numerous FDA-approved drugs with a wide range of therapeutic applications, including antimalarial and anticancer agents.[1][6][7] The solubility of these derivatives is finely tuned by the nature and position of their substituents.[1] This guide addresses the challenge of proceeding with research when no empirical solubility data exists for a specific, highly-substituted derivative like this one.

Theoretical & Predictive Solubility Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[8] This means that solutes tend to dissolve in solvents with similar polarity.[8][9] By deconstructing the molecular architecture of 3,4-Dibromo-6-chloro-8-methylquinoline, we can make educated predictions about its behavior in different classes of organic solvents.

Molecular Structure Analysis:

-

Quinoline Core: This is a heterocyclic aromatic system containing a nitrogen atom. The aromatic nature allows for π-π stacking interactions, while the nitrogen atom introduces a degree of polarity and a site for potential hydrogen bonding (as an acceptor). Unsubstituted quinoline is soluble in most organic solvents but only slightly soluble in water.[10][11][12]

-

Halogen Substituents (3,4-Dibromo, 6-chloro): The three halogen atoms significantly increase the molecular weight and surface area. Halogens are electron-withdrawing and increase the molecule's overall lipophilicity (fat-solubility) and decrease its polarity. Halogenated aromatic compounds often exhibit good solubility in non-polar and moderately polar solvents.[13][14]

-

Methyl Group (8-methyl): The methyl group is a small, non-polar, electron-donating group that slightly increases lipophilicity.

Predictive Solubility Framework:

The combination of a large, rigid aromatic core with heavy halogenation suggests that the molecule is predominantly non-polar and lipophilic. The energy required to break the crystal lattice of the solid compound will be a significant factor.[2]

dot TD graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];Figure 1: Key factors influencing the solubility of the target compound.

Predicted Solubility in Common Organic Solvents:

Based on the structural analysis, we can predict the compound's likely solubility across different solvent classes. This provides a rational basis for selecting solvents for experimental determination.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Cyclohexane | Low to Moderate | The molecule's large, non-polar structure favors these solvents. Aromatic solvents like Toluene may offer enhanced solubility due to potential π-π stacking interactions with the quinoline ring. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Moderate to High | These solvents possess dipoles that can interact with the quinoline nitrogen and the overall molecular dipole. DCM is often an excellent solvent for halogenated compounds. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | DMSO and DMF are powerful, highly polar solvents capable of dissolving a wide range of organic compounds. They are expected to be very effective. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The compound lacks strong hydrogen bond donor capabilities, limiting its interaction with protic solvents. Solubility is expected to be lower than in polar aprotic solvents of similar polarity. |

Gold Standard Protocol: Experimental Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental method is required. The isothermal shake-flask method is a widely accepted gold standard for determining thermodynamic (equilibrium) solubility.[8][15]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound is accurately measured, typically by High-Performance Liquid Chromatography (HPLC).[8][16][17]

Materials and Instrumentation:

-

3,4-Dibromo-6-chloro-8-methylquinoline (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatic shaker/incubator

-

Centrifuge (optional)

-

Syringes and chemically inert syringe filters (e.g., 0.22 or 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

Figure 2: Workflow for the shake-flask equilibrium solubility protocol.

Step-by-Step Experimental Workflow:

-

Preparation of Saturated Solution:

-

Causality: To ensure a truly saturated solution is formed, an excess of the solid must be present at equilibrium.

-

Action: Add an excess amount of 3,4-Dibromo-6-chloro-8-methylquinoline (e.g., 5-10 mg) to a glass vial. Add a precise volume of the chosen organic solvent (e.g., 1-2 mL). Prepare each solvent in triplicate for statistical validity.

-

-

Equilibration:

-

Causality: The system must reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This process is time and temperature-dependent. Agitation ensures maximum contact between the solid and the solvent.

-

Action: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration, typically 24 to 48 hours.[8]

-

-

Phase Separation:

-

Causality: Undissolved solid particles must be completely removed before analysis to prevent artificially high concentration readings.

-

Action: Remove vials from the shaker and let them stand at the same temperature to allow solids to settle. For very fine suspensions, centrifugation (e.g., 10 min at 10,000 rpm) can be used to pellet the solid.

-

-

Filtration and Sample Preparation:

-

Causality: Filtration provides a clear, particle-free saturated solution. The filter must be chemically inert to the solvent and not absorb the solute. Subsequent dilution is necessary to bring the concentration within the linear range of the analytical instrument.

-

Action: Carefully draw the supernatant into a syringe and pass it through a 0.45 µm PTFE syringe filter into a clean vial. Perform an accurate serial dilution of the filtrate with the same solvent into a volumetric flask.

-

-

Quantification by HPLC:

-

Causality: HPLC provides a highly accurate and specific method for determining the concentration of the compound in the diluted filtrate.[4][18]

-

Action:

-

Develop a suitable HPLC method (e.g., reverse-phase on a C18 column with a mobile phase of acetonitrile and water).

-

Prepare a set of calibration standards of the compound with known concentrations.

-

Analyze the calibration standards and the diluted samples by HPLC.[4]

-

-

-

Calculation and Data Reporting:

-

Causality: The final solubility value must account for the dilution factor used in sample preparation.

-

Action:

-

Construct a calibration curve by plotting HPLC peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility using the formula:

-

Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor

-

-

Report the average solubility and standard deviation from the triplicate measurements for each solvent at the specified temperature.

-

-

Data Interpretation and Application

The experimentally determined solubility data is crucial for several downstream applications in drug development:

-

Formulation Development: Selecting appropriate solvents or co-solvent systems for creating stable liquid formulations for in vitro and in vivo studies.

-

High-Throughput Screening (HTS): Ensuring that the compound remains in solution at the required screening concentrations to avoid false-negative results.[19]

-

Structure-Activity Relationship (SAR) Studies: Correlating changes in chemical structure with changes in solubility to guide the design of new analogues with improved properties.[1]

Template for Data Reporting:

| Solvent | Temperature (°C) | Average Solubility (mg/mL) | Standard Deviation | Qualitative Classification |

| Dichloromethane | 25.0 | [Experimental Value] | [Experimental Value] | [e.g., Very Soluble] |

| Toluene | 25.0 | [Experimental Value] | [Experimental Value] | [e.g., Soluble] |

| Ethanol | 25.0 | [Experimental Value] | [Experimental Value] | [e.g., Sparingly Soluble] |

| Hexane | 25.0 | [Experimental Value] | [Experimental Value] | [e.g., Slightly Soluble] |

Conclusion

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.

- ResearchGate. (n.d.). Physicochemical Data for Quinoline Derivatives.

- IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.

- RSC Publishing. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- Books. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- ResearchGate. (n.d.). (PDF) Principles of Solubility.

- JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Int J Pharm Chem Anal. (n.d.). Solubility: An overview.

- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.

- ResearchGate. (2025, August 10). Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction | Request PDF.

- ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- ACS Publications. (n.d.). Correlation of the Aqueous Solubility of Hydrocarbons and Halogenated Hydrocarbons with Molecular Structure | Journal of Chemical Information and Modeling.

- Sinocure Chemical Group. (2024, October 17). Quinoline: Synthesis, Applications, and Environmental Impact.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. books.rsc.org [books.rsc.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 10. ijfmr.com [ijfmr.com]

- 11. jocpr.com [jocpr.com]

- 12. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 18. pharmaguru.co [pharmaguru.co]

- 19. Shake-Flask Solubility Assay - Enamine [enamine.net]

Strategic Functionalization of Di-Bromo Quinolines: Regioselectivity, Catalysis, and Therapeutic Applications

Executive Summary

For researchers and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of rational drug design. The quinoline core is a privileged pharmacophore, but the presence of multiple identical halogens—such as in di-bromoquinolines—presents a complex challenge in synthetic chemistry. Differentiating two carbon-bromine (C–Br) bonds requires a deep understanding of the scaffold's electronic topography and steric environment. This technical guide provides a mechanistic framework for the regioselective functionalization of di-bromoquinolines, detailing the causality behind catalytic choices, self-validating experimental protocols, and their direct application in synthesizing potent therapeutics.

Mechanistic Causality in Regioselective Functionalization

The generally accepted order of reactivity for aryl halides in cross-coupling and nucleophilic substitution is I > Br > Cl > F, a trend that holds strictly true for the quinoline system[1]. However, when multiple bromines are present, regioselectivity is governed by two competing mechanistic forces: electronic activation and thermodynamic stability.

The Electronic "Nitrogen Effect" in Transition-Metal Catalysis

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings), the regioselectivity is primarily dictated by the electron density at the respective carbon atoms. The quinoline nitrogen is strongly electron-withdrawing, creating a gradient of electron deficiency across the ring.

-

Causality: Positions C2 and C4 are highly activated toward the oxidative addition of low-valent transition metals (like Pd(0)) and nucleophilic aromatic substitution (SNAr)[1]. For example, in 2,8-dibromoquinoline, Suzuki-Miyaura and Stille couplings proceed with high regioselectivity for the 2-position[2]. The C2-Br bond is significantly weaker and more electron-deficient than the C8-Br bond, lowering the activation energy barrier for the catalytic cycle.

Steric and Thermodynamic Control in Metal-Halogen Exchange

Conversely, metal-halogen exchange reactions (using organolithium or organomagnesium reagents) operate under a different set of rules. Here, the stability of the resulting organometallic intermediate dictates the site of functionalization.

-

Causality: While C2 is electronically activated, metal-halogen exchange at this position can lead to unstable intermediates or unwanted nucleophilic addition into the imine bond. For 2,4-dibromoquinoline, lithium-halogen exchange proceeds regioselectively at C-4[3]. Similarly, using Turbo Grignard reagents (e.g., i-PrMgCl·LiCl) allows for a highly regioselective magnesiation at the C4 position of 2,4-dibromoquinoline due to the superior thermodynamic stability of the 4-magnesiated species[4].

Logical workflow for the regioselective functionalization of di-bromoquinolines.

Quantitative Reactivity Profiles

The table below summarizes the regioselective behavior of various di-bromoquinoline isomers, providing a predictive framework for synthetic planning.

| Substrate | Reaction Modality | Primary Site | Secondary Site | Mechanistic Driver |

| 2,4-Dibromoquinoline | Pd-Catalyzed Cross-Coupling | C2 | C4 | Electronic activation by the adjacent nitrogen atom lowers the oxidative addition barrier[3]. |

| 2,4-Dibromoquinoline | Li/Mg-Halogen Exchange | C4 | C2 | Thermodynamic stability of the C4-metalated intermediate over the C2 equivalent[4]. |

| 2,8-Dibromoquinoline | Suzuki / Stille Coupling | C2 | C8 | Extreme electron deficiency at C2 combined with steric hindrance at C8[2]. |

| 5,7-Dibromoquinoline | Buchwald-Hartwig Amination | C5 / C7 | C7 / C5 | Subtle electronic differentiation; requires precise ligand tuning to achieve mono-amination[1]. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that the causality of the reaction is actively monitored.

Protocol A: Regioselective Suzuki-Miyaura Coupling of 2,8-Dibromoquinoline

Objective: Synthesize 2-aryl-8-bromoquinoline via C2-selective functionalization[5]. Causality: Pd(0) selectively inserts into the C2–Br bond due to its lower electron density compared to C8.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried Schlenk flask with 2,8-dibromoquinoline (1.0 equiv), arylboronic acid (strictly 1.05 equiv to prevent over-coupling), Pd(PPh3)4 (0.05 equiv), and K2CO3 (2.0 equiv).

-

Atmosphere Control: Evacuate and backfill the flask with Argon three times. This prevents the oxidation of the Pd(0) catalyst, which would stall the oxidative addition step.

-

Solvent Addition: Add degassed 1,4-dioxane/water (4:1 v/v) via syringe.

-

Reaction: Heat the mixture to 80 °C with vigorous stirring for 12 hours.

-

Self-Validation Checkpoint: Before aqueous workup, withdraw a 0.1 mL aliquot, dilute in acetonitrile, and analyze via LC-MS. The chromatogram must show >10:1 selectivity for the mono-arylated mass over the di-arylated mass. If di-arylation exceeds 10%, the temperature must be reduced to 70 °C in subsequent runs.

-

Isolation: Cool to room temperature, extract with ethyl acetate, dry over anhydrous Na2SO4, and purify via silica gel chromatography.

Protocol B: Regioselective Magnesiation of 2,4-Dibromoquinoline

Objective: Synthesize 4-functionalized 2-bromoquinoline via C4-selective metal-halogen exchange[4]. Causality: The Turbo Grignard reagent (i-PrMgCl·LiCl) selectively exchanges the C4–Br due to the kinetic accessibility and the thermodynamic stability of the resulting Grignard reagent at low temperatures.

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dibromoquinoline (1.0 equiv) in anhydrous THF under an Argon atmosphere.

-

Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. Strict temperature control prevents undesired C2 exchange or ring-opening side reactions.

-

Metalation: Add i-PrMgCl·LiCl (1.1 equiv) dropwise over 15 minutes. Stir for 2 hours at -78 °C.

-

Self-Validation Checkpoint: Withdraw a 0.2 mL aliquot and quench it immediately in D2O. Perform a rapid 1H NMR analysis. The complete disappearance of the C4 proton signal and the incorporation of deuterium confirms quantitative, regioselective Grignard formation.

-

Electrophilic Trapping: Add the desired electrophile (e.g., ethyl cyanoformate) directly to the -78 °C solution. Allow to warm to room temperature overnight before standard aqueous workup.

Therapeutic Applications: PARP-1 Inhibitor Development

The regioselective functionalization of di-bromoquinolines is not merely an academic exercise; it is a critical pathway in drug discovery. A prime example is the development of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.

Researchers have utilized 2,8-dibromoquinoline as a starting scaffold to synthesize 2-substituted quinoline-8-carboxamides[5]. By selectively coupling at the C2 position, followed by a lithium-bromine exchange at the C8 position to install a carboxamide group, highly potent PARP-1 inhibitors are generated. The causality of their efficacy lies in structural biology: the 8-carboxamide forms a rigid intramolecular hydrogen bond with the quinoline nitrogen, locking the molecule into the exact pharmacophore conformation required to competitively bind the NAD+ pocket of the PARP-1 enzyme[5].

Mechanism of PARP-1 inhibition by rationally designed quinoline-8-carboxamides.

References

-

[1] Title: Unveiling the Reactivity of 5,7-Dibromoquinoline: A Comparative Guide for Researchers. Source: Benchchem. URL: 1

-

[4] Title: Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Source: Organic Letters (ACS). URL: 4

-

[3] Title: Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Source: ResearchGate. URL: 3

-

[2] Title: Quinoline-8-carboxamide n-oxides as (bio)reductively-activated prodrugs of radiosensitisers and chemosensitisers. Source: ProQuest. URL:2

-

[5] Title: Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor. Source: PubMed (NIH). URL: 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline-8-carboxamide n-oxides as (bio)reductively-activated prodrugs of radiosensitisers and chemosensitisers - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and evaluation in vitro of quinoline-8-carboxamides, a new class of poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Electrophilic Substitution on 8-Methylquinoline Derivatives: A Guide to Regioselectivity and Synthetic Protocols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional materials. Its unique electronic properties and versatile functionalization potential make it a privileged heterocycle. Within this class, 8-methylquinoline derivatives present a specific and intriguing challenge for synthetic chemists. The interplay between the deactivating, meta-directing influence of the protonated pyridine ring and the activating, ortho-, para-directing nature of the 8-methyl group dictates a complex reactivity landscape. This guide, intended for researchers and drug development professionals, provides a deep dive into the principles governing electrophilic aromatic substitution (EAS) on this scaffold. We will move beyond simple procedural descriptions to explain the causal mechanisms behind regioselectivity and provide field-proven, self-validating experimental protocols.

Chapter 1: The Electronic Landscape and Regioselectivity

To effectively functionalize the 8-methylquinoline core, one must first understand the electronic factors that govern its reactivity towards electrophiles. The reaction's outcome is not governed by a single substituent but by the concerted electronic effects of the entire heterocyclic system.

The Inherent Reactivity of the Quinoline Ring

The quinoline system consists of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, rendering this ring significantly less reactive towards electrophiles than the fused benzene ring.[1][2] Most electrophilic substitution reactions are conducted in strong acidic media (e.g., H₂SO₄), which is necessary to generate a potent electrophile. Under these conditions, the basic nitrogen atom is protonated to form a quinolinium cation.[3] This positive charge dramatically increases the electron-withdrawing effect, further deactivating the entire molecule, particularly the pyridine ring, to electrophilic attack.[3] Consequently, electrophilic substitution occurs almost exclusively on the carbocyclic (benzene) ring.[1][4][5]

For the parent quinoline molecule, electrophilic attack preferentially occurs at the C5 and C8 positions.[2][5] This preference is dictated by the stability of the resulting cationic reaction intermediate, often called a Wheland intermediate or sigma complex. Attack at C5 or C8 allows the positive charge to be delocalized across two resonance structures without disrupting the aromaticity of the still-intact pyridine ring, conferring greater stability.[1]

The Directing Influence of the 8-Methyl Group

The methyl group at the C8 position introduces a countervailing electronic effect. As an alkyl group, it is an electron-donating group (EDG) that activates the aromatic ring towards electrophilic attack. This activation occurs through two primary mechanisms:

-

Inductive Effect (+I): The methyl group inductively pushes electron density into the ring, enriching it.[6][7]

-

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring further increases electron density, particularly at the positions ortho and para to itself.[6][7]

In an isolated benzene ring, this would strongly direct incoming electrophiles to the ortho and para positions.[8] In the 8-methylquinoline scaffold, the positions ortho and para to the C8-methyl group are C7 and C5, respectively.

Predicting Regioselectivity in 8-Methylquinoline

The final regiochemical outcome of an electrophilic attack on 8-methylquinoline is a result of these competing influences.

-

The protonated nitrogen deactivates the entire system but directs attack towards the benzene ring, with an inherent preference for C5 and C8.

-

The 8-methyl group is already present at one of these preferred sites (C8).

-

The 8-methyl group activates the ring and directs incoming electrophiles to its ortho (C7) and para (C5) positions.

The C5 position is therefore doubly favored: it is one of the electronically preferred sites for substitution on the core quinoline nucleus and it is the para position relative to the activating methyl group. The C7 position (ortho to the methyl group) is also activated. Therefore, electrophilic substitution on 8-methylquinoline is predicted to yield predominantly the C5-substituted isomer, with the potential for C7-substituted or C5,C7-disubstituted products under more forcing conditions.

Sources

- 1. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of Halogens in Quinoline Derivative Reactivity: A Technical Guide for Advanced Synthesis and Drug Discovery

Executive Summary

In modern medicinal chemistry and organic synthesis, the quinoline scaffold represents a privileged pharmacophore, forming the backbone of numerous antimalarial, antibacterial, and anticancer therapeutics. However, the true synthetic versatility and pharmacological potency of quinolines are unlocked through strategic halogenation. As an Application Scientist overseeing lead optimization and synthetic methodology, I approach halogenation not merely as a structural substitution, but as a fundamental reprogramming of the molecule's electronic landscape.

This whitepaper dissects the dual role of halogens (F, Cl, Br, I) in quinoline derivatives: first, as highly tunable synthetic handles that dictate regioselective reactivity in Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling; and second, as pharmacodynamic modulators that enhance metabolic stability, lipophilicity, and target binding affinity[1].

Mechanistic Foundations: The Halogen-Quinoline Interplay

To master quinoline reactivity, one must understand the electronic push-and-pull within the heterocycle. The quinoline nitrogen is highly electronegative, withdrawing electron density from the conjugated system via both inductive and resonance effects. This creates a highly electron-deficient environment at the C-2 and C-4 positions.

When halogens are introduced, they exert their own electronic effects:

-

Fluorine: Due to its extreme electronegativity and small Van der Waals radius, fluorine primarily exerts a strong inductive electron-withdrawing effect (-I) while offering minimal steric hindrance. In drug design, it is used to lower the pKa of basic amines, block CYP450 oxidation sites, and increase lipophilicity without drastically altering the molecular geometry[2].

-

Chlorine, Bromine, and Iodine: These heavier halogens introduce polarizability and serve as exceptional leaving groups. While they also withdraw electrons inductively, their primary utility lies in their bond dissociation energies. The weaker C-Br and C-I bonds make them ideal candidates for oxidative addition in palladium-catalyzed cross-coupling reactions[3].

Workflow of regioselective halogen-dependent quinoline functionalization.

Directing Reactivity: SNAr vs. Cross-Coupling

The position of the halogen on the quinoline ring dictates the optimal synthetic pathway.

Nucleophilic Aromatic Substitution (SNAr)

Halogens at the C-2 and C-4 positions are highly activated toward SNAr due to the stabilization of the Meisenheimer complex intermediate by the adjacent nitrogen atom[3]. The reaction proceeds via an addition-elimination mechanism. Chlorine is often the preferred halogen here; it is more reactive in SNAr than bromine or iodine because the highly electronegative chlorine stabilizes the transition state of the initial nucleophilic attack (the rate-determining step).

Transition-Metal Catalyzed Cross-Coupling

Conversely, halogens at the C-3, C-6, C-7, and C-8 positions lack direct resonance communication with the nitrogen atom, making them poor substrates for SNAr. Instead, these positions are functionalized via Suzuki-Miyaura, Heck, or Sonogashira cross-couplings[4]. Here, bromine and iodine are superior to chlorine due to their lower bond dissociation energies, which facilitate the rate-determining oxidative addition step by the Pd(0) catalyst.

In polyhalogenated systems like 2,4-dichloroquinoline, regioselectivity is highly predictable. The C-2 position is significantly more electron-deficient than C-4. Consequently, whether subjected to SNAr or Suzuki coupling, the C-2 halogen will react first, allowing for orthogonal, sequential functionalization[4].

Quantitative Data: Pharmacological and Synthetic Impact

The strategic placement of halogens directly translates to measurable improvements in both synthetic yields and biological efficacy. Recent molecular dynamics and Density Functional Theory (DFT) studies highlight how halogenated quinoline derivatives (e.g., Q4F and Q3Cl4F) form robust halogen bonds (σ-hole interactions) within the active sites of Monoamine Oxidase A and B (MAO-A/B), vastly outperforming standard non-halogenated reference drugs[5].

Table 1: Binding Thermodynamics of Halogenated Quinolines to MAO Enzymes[5]

| Compound / Drug | Target Enzyme | Binding Score (kcal/mol) | ΔGbind (kcal/mol) | Key Structural Feature |

| Q3Cl4F | MAO-A | -7.24 | -38.24 | Chloro-Fluoro substitution |

| Q4F | MAO-A | N/A | -35.80 | Fluoro substitution |

| Harmine (Ref) | MAO-A | -6.57 | -27.82 | Non-halogenated |

| Q3Cl4F | MAO-B | -8.37 | -35.02 | Chloro-Fluoro substitution |

| Q4F | MAO-B | N/A | -33.49 | Fluoro substitution |

| Rasagiline (Ref) | MAO-B | -6.47 | -32.95 | Non-halogenated |

Table 2: Regioselectivity in Functionalization of 2,4-Dichloroquinoline[4]

| Reaction Type | Reagents | Major Product Position | Yield (%) | Causality / Mechanism |

| SNAr | Alkoxide / Phenoxide, MW | C-2 Substituted | 85-92% | N-atom resonance stabilizes C-2 attack |

| Suzuki Coupling | Arylboronic acid, Pd(PPh3)4 | C-2 Substituted | 89-91% | C-2 is more electron-deficient, favoring oxidative addition |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating causality checks and quality control steps.

Protocol A: Microwave-Assisted SNAr of 2-Chloroquinoline

Causality Check: Traditional thermal heating for SNAr often requires harsh conditions (e.g., refluxing DMF for 24 hours), leading to degradation. Microwave (MW) irradiation directly couples with the polar transition state, rapidly overcoming the activation energy barrier for the addition-elimination sequence, reducing reaction times to minutes[6].

Step-by-Step Methodology:

-

Reagent Preparation: In a microwave-safe vial, combine 2-chloroquinoline (1.0 equiv), the nucleophile (e.g., phenol, 1.2 equiv), and a solid base (e.g., K2CO3, 2.0 equiv).

-

Phase Transfer Catalysis (PTC): Add a catalytic amount of tetrabutylammonium bromide (TBAB, 10 mol%). Rationale: TBAB facilitates the transport of the phenoxide anion into the organic phase, dramatically increasing the collision frequency with the quinoline substrate[6].

-

Irradiation: Seal the vial and subject it to focused microwave irradiation (150 W) at 120°C for 15-20 minutes under solventless conditions or with a minimal amount of non-polar solvent for temperature monitoring.

-

Validation & Quality Control: Extract with EtOAc/H2O. Run TLC (Hexanes:EtOAc 3:1). The disappearance of the 2-chloroquinoline spot and the emergence of a highly UV-active lower-Rf spot validates the reaction. Confirm via 1H NMR (look for the upfield shift of the C-3 proton due to the electron-donating effect of the new ether linkage).

Protocol B: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloroquinoline

Causality Check: To achieve strict regioselectivity at the C-2 position without touching the C-4 chlorine, the reaction must be kinetically controlled. We utilize exactly 1.0 equivalent of boronic acid and maintain a moderate temperature to prevent over-coupling[4].

Step-by-Step Methodology:

-

Catalyst Assembly: In a Schlenk flask under argon, dissolve 2,4-dichloroquinoline (1.0 equiv) and phenylboronic acid (1.0 equiv) in a degassed mixture of Toluene/Ethanol (4:1). Add Pd(PPh3)4 (5 mol%).

-

Base Addition: Add an aqueous solution of Na2CO3 (2.0 M, 2.0 equiv). Rationale: The biphasic system ensures that the active Pd-boronate complex forms efficiently at the interface, promoting the transmetalation step.

-

Controlled Heating: Heat the mixture to 60°C (strictly avoid reflux) for 6 hours.

-

Validation & Quality Control: Quench with water and extract with DCM. The crude 1H NMR is the ultimate validation tool here: the presence of a singlet around 7.8 ppm indicates the C-3 proton of the 2-aryl-4-chloroquinoline product. If a mixture of mono- and di-coupled products is observed, lower the temperature in the next iteration.

Pharmacological optimization of quinolines via directed halogenation.

Conclusion

The integration of halogens into the quinoline scaffold is a masterclass in chemical causality. By understanding the distinct electronic signatures of fluorine, chlorine, bromine, and iodine, researchers can program the quinoline ring to undergo highly specific, regioselective functionalizations. Beyond the fume hood, these same halogens dictate the pharmacokinetic destiny of the molecule, transforming basic heterocycles into highly potent, metabolically stable clinical candidates.

References

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC / NIH.[Link]

-

Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega.[Link]

-

Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. ResearchGate.[Link]

-

Efficient Nucleophilic Substitution Reaction of Aryl Halides with Amino Acids Under Focused Microwave Irradiation. ResearchGate. [Link]

-

Synthesis of 4-Halogenated 3-Fluoro-6-methoxyquinolines: Key Building Blocks for the Synthesis of Antibiotics. DTU Research Database.[Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-chloro-3-methylquinoline|Research Chemical [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Theoretical Profiling of 3,4-Dibromo-6-chloro-8-methylquinoline: A Computational Whitepaper on Halogenated Scaffolds

Executive Summary

The rational design of neuroprotective and antimicrobial agents increasingly relies on highly functionalized heterocyclic scaffolds. Among these, halogenated quinolines have demonstrated exceptional binding affinities across diverse biological targets, primarily driven by their capacity for halogen bonding and enhanced lipophilicity. This whitepaper provides an in-depth theoretical framework for evaluating 3,4-Dibromo-6-chloro-8-methylquinoline , a novel, sterically constrained, and electron-deficient scaffold. As a Senior Application Scientist, I have structured this guide to move beyond basic computational steps, focusing instead on the causality behind our theoretical choices and establishing self-validating protocols that ensure rigorous scientific integrity.

Structural Rationale & Mechanistic Significance

The specific substitution pattern of 3,4-Dibromo-6-chloro-8-methylquinoline is not arbitrary; it is a deliberate architectural choice designed to exploit specific intermolecular interactions:

-

3,4-Dibromo Substitution: Bromine atoms are highly polarizable. Placing them at the 3 and 4 positions introduces significant steric bulk while generating pronounced σ -holes (regions of positive electrostatic potential on the halogen axis). This enables strong, highly directional halogen bonding with the backbone carbonyls of target proteins 1.

-

6-Chloro Substitution: Chlorine at the 6-position modulates the electronic distribution of the quinoline ring, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and increasing the molecule's electron-accepting capability 2.

-

8-Methyl Group: The methyl group acts as a conformational lock, restricting the rotational degrees of freedom of the molecule within tight binding pockets, thereby reducing the entropic penalty of binding.

Proposed neuroprotective signaling pathway mediated by halogenated quinoline MAO inhibition.

Quantum Mechanical Evaluation (DFT)

To accurately predict the reactivity and electrostatic profile of 3,4-Dibromo-6-chloro-8-methylquinoline, Density Functional Theory (DFT) is employed.

Causality of the Method

We utilize the B3LYP functional paired with the 6-311G(d,p) basis set . Why? The inclusion of diffuse and polarization functions (d,p) is non-negotiable for this molecule. Halogens (Br, Cl) possess large, polarizable electron clouds. Lower-tier basis sets fail to accurately model the anisotropic charge distribution required to predict σ -holes. B3LYP provides an optimal balance between computational cost and the accurate prediction of Frontier Molecular Orbitals (FMOs) 3.

Step-by-Step Protocol: Self-Validating DFT Optimization

-

Initial Modeling: Construct the 3D geometry of the molecule using GaussView.

-

Optimization: Run the geometry optimization in Gaussian 16 using opt freq b3lyp/6-311g(d,p).

-

Self-Validation Check (Critical): Analyze the output for harmonic vibrational frequencies. The protocol is only validated if zero imaginary frequencies are present. A negative frequency indicates a transition state rather than a true local energy minimum. If an imaginary frequency is found, the geometry must be perturbed and re-optimized.

-

Electronic Extraction: Extract the HOMO and LUMO energies to calculate the global reactivity descriptors (Chemical Hardness, Electronegativity, and Electrophilicity Index).

Molecular Docking & Target Interaction

Halogenated quinolines have shown profound efficacy against Monoamine Oxidase (MAO) enzymes and bacterial DNA Gyrase 4.

Causality of the Method

Standard docking algorithms often struggle with halogen bonding because they rely heavily on classical Coulombic and Lennard-Jones potentials. Therefore, we utilize AutoDock Vina with an extended scoring function that accounts for the directionality of halogen bonds, ensuring the bromines at positions 3 and 4 are accurately evaluated against the hydrophobic pockets of MAO-A/B.

Step-by-Step Protocol: Self-Validating Docking

-